(2,5-dimethyl-1H-indol-3-yl)acetic acid
Overview
Description
(2,5-dimethyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, depending on its specific structure and functional groups.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
(2,5-dimethyl-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase, influencing their catalytic activities. Additionally, this compound binds to proteins involved in signal transduction pathways, thereby modulating cellular responses. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation affects cellular metabolism, including the regulation of metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s binding to specific proteins can lead to changes in their conformation and activity, ultimately affecting downstream signaling pathways and gene expression. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its degradation products may also have biological effects. Understanding these temporal changes is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities and improving cellular function. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through pathways involving tryptophan and indole derivatives, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. Understanding the transport and distribution mechanisms is essential for designing effective delivery systems and optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions to form the desired product . Another method involves the reaction of indole derivatives with dihydrofuran, followed by a series of steps including oxidation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as mentioned above, but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(2,5-dimethyl-1H-indol-3-yl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
Uniqueness
(2,5-dimethyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHPLJFWKDNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281372 | |
Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-40-5 | |
Record name | 5435-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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